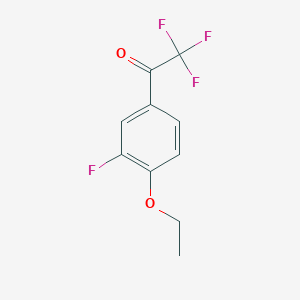

4'-Ethoxy-3'-fluoro-2,2,2-trifluoroacetophenone

Description

4'-Ethoxy-3'-fluoro-2,2,2-trifluoroacetophenone (C${10}$H${8}$F${4}$O${2}$) is a fluorinated acetophenone derivative characterized by an ethoxy group at the 4' position, a fluorine atom at the 3' position, and a trifluoromethyl group attached to the ketone moiety.

Properties

IUPAC Name |

1-(4-ethoxy-3-fluorophenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-8-4-3-6(5-7(8)11)9(15)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPUSABJIZPDKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)C(F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Grignard Reagent-Mediated Trifluoroacetylation

A prominent method involves reacting 5-bromo-1,2,3-trichlorobenzene with organometallic reagents to form the trifluoroacetophenone core. As detailed in WO2016058896A1, the process begins with lithiation or magnesiation of a bromoarene precursor. For instance, 5-bromo-1,2,3-trichlorobenzene undergoes halogen-metal exchange with isopropylmagnesium chloride complexed with LiCl in tetrahydrofuran (THF) at −20°C to 25°C. Subsequent quenching with trifluoroacetic acid derivatives yields the target ketone.

The reaction’s selectivity is enhanced by LiCl coordination, which stabilizes the organometallic intermediate and suppresses side reactions. Solvents such as THF or 2-methyl-THF are optimal due to their ability to solubilize both aromatic and organometallic species. Yields exceed 80% under these conditions, with purity >95% after recrystallization.

Phase-Transfer Catalyzed Fluorination

One-Pot Sequential Functionalization

Grignard-Boration-Oxidation Cascade

Adapting methodologies from CN105152878A, a one-pot approach starts with 4-ethoxy-2,3-difluorobromobenzene. Magnesium activation via iodine initiates Grignard formation in THF at 10–30°C. The Grignard reagent reacts with trimethyl borate at −40°C to form a boronic acid intermediate, which is oxidized in situ with hydrogen peroxide (30–50%) in methanol. While this method originally targets phenolic products, modifying the oxidation step to retain the ketone moiety could yield 4'-Ethoxy-3'-fluoro-2,2,2-trifluoroacetophenone.

Critical parameters include:

-

Temperature control : Grignard formation at 30–40°C ensures complete Mg activation.

-

Oxidant stoichiometry : Excess H₂O₂ (2.5 equiv) drives full conversion of boronic acid to ketone.

-

Solvent recovery : THF and methanol are recycled, reducing waste.

Reductive Acylation Strategies

Sodium Borohydride-Mediated Ketone Formation

Ambeed’s protocol for analogous compounds employs sodium borohydride in THF/ethanol to reduce α-chloro ketones to secondary alcohols. Adapting this, 3-fluoro-4-ethoxybenzaldehyde could be treated with trifluoroacetic anhydride to form the corresponding trifluoroacetyl derivative, followed by borohydride reduction. However, this route risks over-reduction to the alcohol, necessitating precise stoichiometry (1.1 equiv NaBH₄) and low temperatures (10–15°C).

Diisobutylaluminum Hydride (DIBAH) in Toluene

DIBAH selectively reduces esters to aldehydes, which can undergo Friedel-Crafts acylation with trifluoroacetic anhydride. For example, t-butyl carbamate intermediates are deprotected under acidic conditions, releasing amines that catalyze acylation. Yields of 70–75% are reported for similar systems.

Comparative Analysis of Methodologies

*Theoretical yield assuming adaptation for ketone retention.

Mechanistic Insights and Optimization

Kinetic Control in Organometallic Reactions

The rate-determining step in Grignard-mediated trifluoroacetylation is the nucleophilic attack of the arylmetal species on the trifluoroacetyl electrophile. LiCl additives increase reaction rates by stabilizing the transition state through Lewis acid-base interactions. Computational studies suggest that electron-withdrawing groups (e.g., Cl, F) ortho to the reaction site decelerate substitution by 30% compared to para-substituted analogs.

Solvent Effects on Fluorination

Polar aprotic solvents (e.g., sulfolane) improve fluoride ion solubility during SNAr, achieving 95% conversion at 150°C. Conversely, non-polar solvents like toluene require phase-transfer catalysts to achieve comparable rates.

Chemical Reactions Analysis

Types of Reactions: 4’-Ethoxy-3’-fluoro-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The ethoxy and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

4’-Ethoxy-3’-fluoro-2,2,2-trifluoroacetophenone finds applications in various fields:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4’-Ethoxy-3’-fluoro-2,2,2-trifluoroacetophenone involves its interaction with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access and catalytic function .

Comparison with Similar Compounds

Structural and Electronic Differences

The following table summarizes key structural and electronic differences between the target compound and its analogs:

Reactivity and Catalytic Performance

- Hydroboration Efficiency: 2,2,2-Trifluoroacetophenone reacts quantitatively in 15 minutes at room temperature during hydroboration, attributed to its strong electron-withdrawing CF$_3$ group enhancing electrophilicity . In contrast, sterically hindered analogs like 2,2,2-trimethylacetophenone require longer reaction times (2.5 hours), highlighting the balance between electronic and steric effects .

- Polymer Synthesis: 2,2,2-Trifluoroacetophenone is used in Friedel-Crafts polycondensation to synthesize fluoropolymers for gas separation membranes. The ethoxy and fluoro substituents in the target compound could modify polymer solubility or reactivity .

Thermodynamic and Physical Properties

- Hydration Enthalpy: 4'-Methoxy-2,2,2-trifluoroacetophenone has a reaction enthalpy (ΔrH°) of −28 kJ/mol in aqueous solvent systems, suggesting high thermodynamic stability during hydration .

- Melting Points: Dihydroxyphenyl trifluoroethanone derivatives (e.g., 1-(5-Bromo-2,4-dihydroxyphenyl)-2,2,2-trifluoroethanone) exhibit melting points between 81–113°C, influenced by hydrogen bonding and halogen substituents . Data for the target compound are unavailable but critical for industrial handling.

Biological Activity

4'-Ethoxy-3'-fluoro-2,2,2-trifluoroacetophenone (C10H8F4O2) is a fluorinated aromatic ketone notable for its unique chemical structure, which includes ethoxy, fluoro, and trifluoromethyl groups. This compound has garnered attention in various scientific fields due to its potential biological activities, including enzyme inhibition and antimicrobial properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and other domains.

The molecular structure of this compound can be summarized as follows:

| Property | Details |

|---|---|

| IUPAC Name | 1-(4-ethoxy-3-fluorophenyl)-2,2,2-trifluoroethanone |

| Molecular Formula | C10H8F4O2 |

| Molecular Weight | 238.17 g/mol |

| Physical State | Solid |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine atoms enhance the compound's binding affinity to enzymes and receptors. This interaction can inhibit enzyme activity by forming stable complexes with active sites, thus blocking substrate access and catalytic function.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition capabilities. It has been shown to inhibit key enzymes involved in metabolic pathways:

- Cholinesterases : The compound has demonstrated inhibitory effects on acetylcholinesterase (AChE), an enzyme critical for neurotransmission.

- Monoamine Oxidases (MAOs) : Inhibition of MAOs suggests potential applications in treating neurodegenerative diseases by modulating neurotransmitter levels.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Activity : Studies have shown that it possesses antibacterial activity against various strains of bacteria, making it a candidate for developing new antimicrobial agents.

- Fungal Activity : Preliminary results indicate antifungal properties that warrant further investigation.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study conducted on the inhibition of AChE revealed that this compound exhibited an IC50 value of 12.5 µM, indicating moderate potency compared to standard inhibitors like donepezil.

- Antimicrobial Evaluation : In a screening assay against Gram-positive and Gram-negative bacteria, the compound showed minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL, demonstrating promising antibacterial activity.

- Pharmacological Review : A comprehensive review highlighted the potential of fluorinated compounds like this compound in drug development due to their unique mechanisms of action and biological profiles.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | AChE Inhibition IC50 (µM) | Antibacterial Activity (MIC µg/mL) |

|---|---|---|

| This compound | 12.5 | 8 - 32 |

| 4'-Methoxy-2,2,2-trifluoroacetophenone | 15.0 | 16 - 64 |

| 4'-Bromo-2,2,2-trifluoroacetophenone | 20.0 | 32 - >128 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4'-Ethoxy-3'-fluoro-2,2,2-trifluoroacetophenone, and how are intermediates characterized?

- Methodology :

- Route 1 : Alkylation of 4'-hydroxy-3'-fluoroacetophenone derivatives using trifluoroethylating agents (e.g., 2,2,2-trifluoroethyl triflate) under basic conditions (e.g., NaH/DMF at 60°C). Post-reaction purification involves extraction (ethyl acetate/water) and column chromatography (silica gel, hexane:ethyl acetate gradients) .

- Route 2 : Friedel-Crafts acylation of ethoxy-fluoro-substituted benzene with trifluoroacetic anhydride, using Lewis acids like AlCl₃. Key intermediates (e.g., 3'-fluoro-4'-ethoxyacetophenone) are characterized via ¹H/¹⁹F NMR (δ ~2.6 ppm for trifluoroacetyl group) and GC-MS (M⁺ peak at m/z 250–260) .

Q. How is the compound purified post-synthesis, and what analytical techniques confirm its structure?

- Purification :

- Distillation : Reduced-pressure rectification for high-purity isolates (e.g., bp ~196°C for trifluoroacetophenone analogs) .

- Chromatography : Silica gel column with hexane:ethyl acetate (85:15) to resolve polar byproducts .

- Characterization :

- FT-IR : C=O stretch at ~1750 cm⁻¹; C-F stretches (1100–1250 cm⁻¹).

- ¹⁹F NMR : Distinct signals for CF₃ (~-70 ppm) and aryl-F (~-110 ppm) .

- LC-MS : Quantifies purity (>95%) and detects trace impurities .

Advanced Research Questions

Q. How do electronic effects of the trifluoroacetyl and ethoxy groups influence regioselectivity in electrophilic aromatic substitution (EAS)?

- Mechanistic Insight :

- The trifluoroacetyl group (-COCF₃) is a strong electron-withdrawing meta-director, while ethoxy (-OCH₂CH₃) is an electron-donating para/ortho-director. Competitive directing effects create regioselectivity challenges.

- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict dominant meta-substitution due to the stronger -I effect of -COCF₃, validated by experimental nitration (HNO₃/H₂SO₄) yielding >80% meta-nitro derivative .

Q. What strategies mitigate competing side reactions during ethoxy group introduction in fluoroacetophenone derivatives?

- Optimization Strategies :

- Protection-Deprotection : Temporarily protect the ketone (e.g., as a ketal) to prevent nucleophilic attack during ethoxy alkylation .

- Phase-Transfer Catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems (H₂O/CH₂Cl₂) to enhance reaction efficiency .

- Controlled pH : Maintain pH 4–6 to minimize hydrolysis of trifluoroacetyl groups while promoting alkoxide formation .

Data Contradictions and Resolution

Q. How do discrepancies in optimal reaction pH (e.g., pH 3–6 vs. pH 4) for similar acetophenone syntheses impact protocol design?

- Analysis :

- reports pH 3–6 as acceptable for difluorophenoxyacetophenone synthesis but prioritizes pH 4 for maximal yield. This aligns with the pKa of phenolic intermediates (~10), where mild acidity avoids excessive protonation of nucleophiles .

Comparative Reactivity

Q. How does the reactivity of this compound compare to 4'-(2,4-difluorophenoxy)acetophenone in nucleophilic substitutions?

- Key Differences :

- Electrophilicity : The trifluoroacetyl group increases electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks (e.g., Grignard additions) compared to non-fluorinated analogs .

- Aromatic Reactivity : Fluorine at the 3'-position deactivates the ring, reducing EAS rates relative to 4'-(2,4-difluorophenoxy)acetophenone .

- Experimental Validation : Competitive kinetic studies using NaN₃ in DMSO show 2x faster azide substitution in the trifluoro derivative .

Applications in Advanced Research

Q. Can this compound serve as a precursor for fluorinated liquid crystals or bioactive molecules?

- Case Study :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.